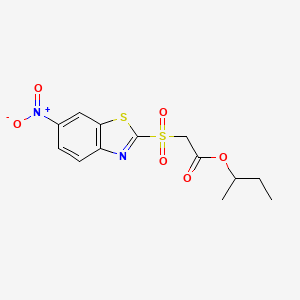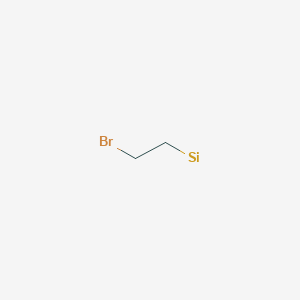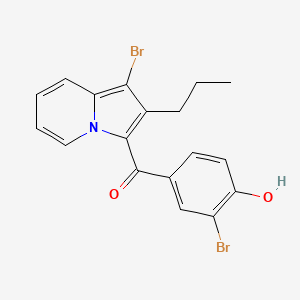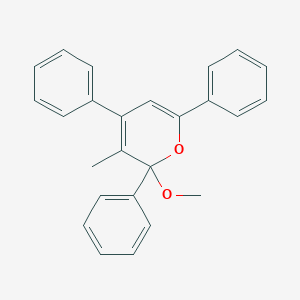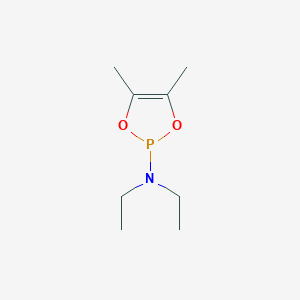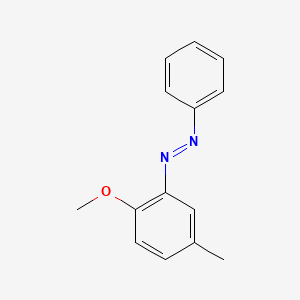
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, a morpholinoethyl group, and a thio group attached to the urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- typically involves the reaction of m-bromophenyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for large-scale production.
Types of Reactions:
Oxidation: Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromophenyl and morpholinoethyl groups enhances its binding affinity and specificity.
Similar Compounds:
- Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-
Comparison:
Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen atoms.
Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical behavior and biological activity.
Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-: Features an iodine atom, which is larger and less electronegative than bromine, affecting its reactivity and interactions with molecular targets.
The uniqueness of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 73953-65-8 | |
Fórmula molecular |
C13H18BrN3OS |
Peso molecular |
344.27 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
Clave InChI |
OODVVKPBMVNXMC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


